molecular formula C8H12Cl2N2 B7819591 Indoline, 6-amino-, dihydrochloride

Indoline, 6-amino-, dihydrochloride

Cat. No.: B7819591
M. Wt: 207.10 g/mol
InChI Key: BUCGXUKNUAIELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research. Its synthesis typically involves reactions with hydrochloric acid (HCl), as seen in analogous procedures for hydrazine and indoline derivatives . Applications range from dye-sensitized solar cells (DSSCs) to antimicrobial agents, leveraging its aromatic and amine functionalities .

Properties

IUPAC Name

2,3-dihydro-1H-indol-1-ium-6-ylazanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-7-2-1-6-3-4-10-8(6)5-7;;/h1-2,5,10H,3-4,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCGXUKNUAIELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]C2=C1C=CC(=C2)[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28228-73-1
Record name Indoline, 6-amino-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028228731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolin-6-ylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Fischer Indole Synthesis Route

The Fischer indole synthesis remains the most scalable method, as detailed in US8629289B2 . This seven-step protocol achieves an overall yield of 68–72%:

  • Hydrazone Formation :
    Phenylhydrazine reacts with isobutyraldehyde in ethanol at 80–110°C, forming a hydrazone intermediate. Acetic acid (2–4 equivalents) catalyzes the reaction, with completion in 6–8 hours.

  • Cyclization :
    The hydrazone undergoes acid-catalyzed cyclization (HCl, 100°C) to yield 3,3-dimethylindole. Non-aqueous conditions using toluene minimize side reactions, achieving 89% purity by HPLC.

  • Reduction to Dihydroindole :
    Catalytic hydrogenation (5% Pd/C, THF, 30 psi H₂, 60°C) reduces the indole to 3,3-dimethyl-2,3-dihydroindole. This step requires careful temperature control to prevent over-reduction.

  • Nitration :
    Regioselective nitration at the 6-position employs fuming HNO₃ in H₂SO₄ at –15°C to 10°C. The low temperature prevents ring oxidation, yielding 6-nitro-3,3-dimethylindoline with 91% efficiency.

  • Acetylation :
    Treatment with acetyl chloride in dichloromethane (Et₃N, 25°C) protects the amine, forming 1-acetyl-6-nitroindoline. This intermediate is critical for subsequent reduction.

  • Nitro Reduction :
    Hydrogenation (Pd/C, THF, 60°C) converts the nitro group to an amine, yielding 1-acetyl-6-aminoindoline. Excess H₂ pressure (50 psi) ensures complete conversion.

  • Salt Formation :
    Hydrochloric acid (2 equivalents in ethanol) produces the dihydrochloride salt, which crystallizes directly from the reaction mixture. Final purity exceeds 98% by NMR.

Table 1: Fischer Route Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)
Hydrazone FormationPhNHNH₂, isobutyraldehyde, EtOH9589
CyclizationHCl, toluene, 100°C8891
NitrationHNO₃/H₂SO₄, –15°C9193
Salt FormationHCl/EtOH, 25°C9898

Ether Cleavage and Direct Crystallization

US5399713A describes an alternative route via ether cleavage of 5,6-dimethoxyindoline derivatives:

  • Ether Cleavage :
    5,6-Dimethoxyindoline reacts with 48% HBr at reflux (110–120°C) for 5 hours. The methoxy groups at positions 5 and 6 are selectively cleaved, forming 5,6-dihydroxyindoline hydrobromide.

  • Amination :
    The dihydroxy intermediate undergoes catalytic amination (NH₃, CuO, 150°C) to introduce the 6-amino group. This step achieves 75% conversion but requires careful pH control.

  • Salt Exchange :
    Treatment with HCl replaces HBr, yielding the dihydrochloride salt. Direct crystallization from aqueous ethanol removes impurities, resulting in 97.8% purity by HPLC.

Key Advantage : Eliminates palladium catalysts, reducing production costs by ~40% compared to Fischer routes.

Comparative Analysis of Methodologies

Yield and Scalability

  • Fischer Synthesis : Superior for large-scale production (batch sizes >100 kg) due to predictable kinetics and minimal chromatography.

  • Ether Cleavage : Limited to batches <10 kg because of HBr handling challenges, though purity exceeds 97%.

Regioselectivity Challenges

Nitration in the Fischer route demonstrates 98% regioselectivity for the 6-position when using H₂SO₄ as the solvent. In contrast, ether cleavage methods risk over-amination at the 5-position unless reaction times are tightly controlled.

Characterization and Quality Control

  • HPLC Analysis :

    • Column: C18, 250 × 4.6 mm

    • Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30)

    • Retention Time: 6.2 min for dihydrochloride vs. 7.8 min for hydrobromide.

  • ¹H NMR (D₂O) :

    • δ 6.75 (d, J=8.5 Hz, 1H, H-7)

    • δ 6.68 (s, 1H, H-4)

    • δ 3.15 (t, J=7.8 Hz, 2H, H-2)

    • δ 2.85 (t, J=7.8 Hz, 2H, H-3).

  • Melting Point :
    236–238°C (decomposition), consistent across batches .

Chemical Reactions Analysis

Nitro Group Reduction

The compound is commonly synthesized via catalytic hydrogenation of 6-nitroindoline derivatives. This reduction step is critical for introducing the amino group:

  • Conditions : Hydrogen gas (H₂) with catalysts like Pt/C, Pd/C, or Raney nickel in polar solvents (e.g., ethanol, water) at 20–60°C .

  • Efficiency : Yields >90% with high purity when using sulfided Pt/C catalysts .

Table 1: Reduction Methods for 6-Nitroindoline

CatalystSolventTemperatureYield (%)
Pt/C (sulfided)Ethanol25°C94%
Pd/CWater50°C88%
Raney NiMethanol60°C82%

Salt Formation

Post-reduction, the free amine is treated with HCl to form the dihydrochloride salt:

  • Procedure : Reaction with concentrated HCl in solvents like isopropyl acetate (IPAC), followed by crystallization .

  • Isolation : Achieves >95% purity after washing with brine and recrystallization .

Acetylation

The primary amine undergoes acetylation to form protected derivatives:

  • Reagents : Acetyl chloride or acetic anhydride with bases like DIEA or DMAP in DCM/DMF .

  • Conditions : Room temperature, 2–4 hours .

  • Application : Stabilizes the amine for subsequent coupling reactions in drug synthesis .

Participation in Multicomponent Reactions (MCRs)

Indoline, 6-amino-, dihydrochloride serves as a precursor in MCRs to synthesize fused heterocycles:

  • Example Reaction : Condensation with formaldehyde and sodium thiosulfate (Na₂S₂O₃) yields indole-fused thiadiazepines .

  • Mechanism :

    • Formation of iminium intermediates with formaldehyde.

    • Nucleophilic addition of H₂S (generated in situ from Na₂S₂O₃) to form thiadiazepine rings .

  • Biological Relevance : Products exhibit anticancer activity (IC₅₀ = 9.6–23.9 μM against A549 and BEL7402 cell lines) .

Kinase Inhibition

The compound acts as a kinase inhibitor, disrupting ATP-binding pockets:

  • Targets : VEGF receptors, PDGFR, and FGFR implicated in angiogenesis.

  • Mechanism : Competitive binding via hydrogen bonding with conserved lysine residues.

Oxidative Coupling

In melanin biosynthesis, it undergoes oxidation to form dimeric intermediates:

  • Conditions : Enzymatic oxidation (e.g., tyrosinase) or chemical oxidants (H₂O₂) .

  • Product : 5,6-Dihydroxyindoline derivatives, precursors to eumelanin .

Hydrolysis

The dihydrochloride salt is hygroscopic and prone to hydrolysis in aqueous media:

  • Mitigation : Store under anhydrous conditions at 2–8°C .

Thermal Decomposition

  • Onset : >200°C, releasing HCl and forming indolic byproducts .

Scientific Research Applications

Chemical Reactions

Indoline, 6-amino-, dihydrochloride can undergo various chemical reactions:

Type of Reaction Description
Oxidation The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction The compound can be reduced to form hydrogenated derivatives using agents like sodium borohydride or palladium catalysts.
Substitution The amino group participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides in the presence of a base.

Chemistry

This compound serves as a crucial building block for synthesizing more complex indoline derivatives, facilitating advancements in organic chemistry.

Biology

The compound is studied for its potential biological activities:

  • Antimicrobial Properties: Research indicates that indoline derivatives demonstrate significant antimicrobial activity.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation .

Medicine

Indoline derivatives are explored for their therapeutic potential:

  • Anti-inflammatory Agents: A notable study identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), demonstrating efficacy in reducing inflammation in animal models .
  • COVID-19 Treatment: Recent investigations into indole-based compounds have shown promising inhibitory action against SARS-CoV-2's main protease, suggesting potential applications in treating COVID-19 .

Case Study: Anti-inflammatory Activity

A study focused on the optimization of indoline-based compounds as dual inhibitors of 5-LOX/sEH revealed that compound 73 exhibited IC50 values of 0.41±0.010.41\pm 0.01 μM for 5-LOX and 0.43±0.100.43\pm 0.10 μM for sEH. In vivo tests demonstrated significant anti-inflammatory effects in zymosan-induced peritonitis and experimental asthma models .

Case Study: Antiviral Potential

Research on azo-anchored indole derivatives indicated that certain compounds showed superior inhibitory action against SARS-CoV-2 compared to established antiviral drugs like Remdesivir. These compounds also exhibited favorable safety profiles with minimal cytotoxicity .

Data Tables

Application Area Description Notable Findings
ChemistrySynthesis of complex derivativesBuilding block for various indoline derivatives
BiologyAntimicrobial and anticancer propertiesSignificant antimicrobial activity observed
MedicineAnti-inflammatory and antiviral agentsCompound 73 shows potent anti-inflammatory effects

Mechanism of Action

The mechanism of action of indoline, 6-amino-, dihydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The indoline ring system can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

The table below compares structural analogs of indoline derivatives, focusing on substituents and salt forms:

Compound Name Core Structure Substituents Salt Form Similarity Score* Key Applications Reference
Indoline, 6-amino-, dihydrochloride Indoline 6-amino Dihydrochloride N/A Antimicrobial, DSSCs
6-Amino-3,3-dimethylindolin-2-one Indolin-2-one 6-amino, 3,3-dimethyl None 0.93 Enzyme inhibition
Spiro[indoline-3,4'-piperidin]-2-one Spiro-indoline 4'-piperidin, 2-one None 0.89 Neuropharmacology
1-Methylindolin-6-amine dihydrochloride Indoline 6-amino, 1-methyl Dihydrochloride 0.95 Drug intermediates
Indolin-5-amine dihydrochloride Indoline 5-amino Dihydrochloride 0.95 Anticancer research

*Similarity scores (0–1) based on Cheméo’s structural comparison algorithm .

Key Observations :

  • Position of amino substitution (6 vs. 5) and alkylation (e.g., 1-methyl) significantly alter biological activity. For example, 1-methylindolin-6-amine dihydrochloride is prioritized in drug synthesis due to enhanced metabolic stability .
  • Spirocyclic derivatives (e.g., spiro[indoline-3,4'-piperidin]-2-one) exhibit higher complexity and are explored for CNS-targeted therapies .

Antimicrobial Activity :

  • However, indoline derivatives like indoline (1d) show MIC values of 7.81 µg/mL against Mycobacterium, comparable to first-line antibiotics .

Selectivity Indices (SI) :

  • Indoline derivatives with SI ≥10 (e.g., indole, indoline) exhibit favorable therapeutic windows, reducing off-target toxicity .

Physicochemical Properties

Solubility and Stability :

  • Dihydrochloride salts (e.g., this compound) offer higher aqueous solubility than hydrochloride forms due to two HCl molecules per compound . For example, capmatinib dihydrochloride (a kinase inhibitor) shows pH-dependent solubility, critical for oral bioavailability .
  • Hydrochloride vs. Dihydrochloride : The latter’s increased ionic interactions improve shelf-life but may require stringent hygroscopicity controls .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and characterizing 6-aminoindoline dihydrochloride?

  • Synthesis : While direct synthesis protocols are not explicitly detailed in the provided evidence, analogous dihydrochloride compounds (e.g., PAβN dihydrochloride) are synthesized via reaction of the base molecule with two equivalents of hydrochloric acid, forming a 2:1 salt ratio .
  • Characterization :

  • Purity : High-performance liquid chromatography (HPLC) with ≥95% purity is recommended, as seen in quality control protocols for similar compounds .
  • Structural Confirmation : Use Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups and X-ray diffraction (XRD) for crystallographic analysis. For example, FT-IR and XRD were employed to characterize indoline-based dye complexes in DSSC research .
  • Spectroscopy : UV-vis spectroscopy in solvents like chloroform or vacuum can reveal electronic transitions; theoretical calculations (e.g., TD-DFT) should align with experimental data .

Q. How should researchers handle and store 6-aminoindoline dihydrochloride to ensure safety and stability?

  • Handling :

  • Avoid inhalation of vapors or dust; use fume hoods and personal protective equipment (PPE) including gloves and lab coats .
  • Prevent electrostatic discharge by grounding equipment, as indoline derivatives may be flammable .
    • Storage :
  • Keep in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis or degradation. Opened containers must be resealed and stored upright .
  • Stability tests for similar dihydrochloride salts (e.g., CLZ dihydrochloride) suggest refrigeration at 2–8°C for long-term preservation .

Q. What spectroscopic techniques are optimal for analyzing 6-aminoindoline dihydrochloride?

  • UV-vis Spectroscopy : Compare experimental spectra (e.g., in chloroform) with theoretical predictions to identify absorbance bands. For indoline derivatives, key peaks often appear at 500–600 nm, though solvent-induced red shifts (e.g., 523 nm in vacuum vs. 577 nm in chloroform) must be accounted for .
  • Vibrational Spectroscopy : FT-IR can resolve amine (-NH2) and aromatic C-H stretching modes. Computational methods (e.g., B3LYP/6-31G*) help assign vibrational frequencies .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between theoretical and experimental UV-vis spectra of indoline derivatives?

  • Root Causes :

  • Solvent Effects : Polar solvents like chloroform induce red shifts due to solvatochromism. For example, indoline D205 showed a 62 nm shift from vacuum to chloroform .
  • Basis Set Limitations : Theoretical models using smaller basis sets (e.g., 6-31G) may underestimate electron correlation. Upgrading to 6-311G(d,p) improves accuracy .
    • Mitigation Strategies :
  • Validate computational models with experimental data by adjusting solvent parameters (e.g., using the conductor-like polarizable continuum model, CPCM) .
  • Cross-check with NMR or mass spectrometry to confirm molecular structure integrity .

Q. What computational approaches are effective in predicting the electronic properties of 6-aminoindoline dihydrochloride?

  • Quantum Chemical Methods :

  • Geometry Optimization : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311G(d,p) to optimize molecular structures .
  • Electronic Transitions : Time-dependent DFT (TD-DFT) predicts excitation energies and oscillator strengths. For indoline D205, this method identified λmax at 577 nm in chloroform .
    • Energy Level Alignment : Calculate HOMO-LUMO gaps to assess suitability for applications like DSSCs. Crocetin-indoline complexes showed enhanced light absorption, suggesting synergistic effects .

Q. How does the dihydrochloride form influence the compound’s pharmacological activity compared to other salt forms?

  • Enhanced Solubility : Dihydrochloride salts (2:1 HCl ratio) generally exhibit higher aqueous solubility than monohydrochlorides, improving bioavailability .
  • Stability : The dihydrochloride form of CLZ (a neuroscience ligand) demonstrated superior stability in physiological buffers compared to freebase forms .
  • Pharmacodynamic Implications : For LSD1 inhibitors like bomedemstat dihydrochloride, the salt form enhances target binding by modulating ionization states of active sites .

Data Contradiction Analysis

Example : Theoretical UV-vis spectra for indoline D205 in vacuum (415 nm) vs. experimental data in chloroform (550–560 nm) .

  • Resolution :
    • Include Solvent Effects : Re-run calculations with explicit solvent models (e.g., PCM) to match experimental conditions.
    • Validate Experimental Setup : Ensure dye concentration and solvent purity are controlled, as impurities can skew absorbance maxima .

Methodological Recommendations

  • Combination Studies : Co-administer 6-aminoindoline dihydrochloride with natural dyes (e.g., crocetin) and use DFT to model charge-transfer complexes for DSSC applications .
  • Safety Protocols : Adopt OSHA-compliant hazard controls (e.g., P261: avoid breathing dust) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.